molecular formula C8H6N4O4 B5505074 (4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid

(4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid

Cat. No.: B5505074
M. Wt: 222.16 g/mol
InChI Key: GNBXDLXBRNQXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.03890469 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives: The synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives has been explored, demonstrating the chemical versatility of benzotriazole derivatives (Kamel, Ali, & Kamel, 1966).

Chemosensors and Detection Applications

  • Fluorescent Chemosensors: Benzimidazole derivatives have been developed as fluorescent chemosensors for the detection of nitroaromatic explosives, showcasing the potential for security and detection applications (Xiong et al., 2014).

Chemical Reactions and Interactions

  • SOLVENT Effect on Dissociation: The effect of solvents on the dissociation of benzoic and nitrobenzoic acids, including benzotriazole derivatives, has been studied, highlighting the influence of solute-solvent interactions (Niazi & Ali, 1990).
  • Direct Synthesis Methods: Research on the direct synthesis of p-nitrobenzoic acid and benzoic acids from ketones using cerium(IV) ammonium nitrate in acetic acid provides insights into practical methods for synthesizing benzotriazole derivatives (Khodaei, Khosropour, & Moghanian, 2007).

Energetic Materials

  • Energetic Salts: The study of energetic materials based on nitroiminotetrazole-containing acetic acid, closely related to benzotriazole derivatives, provides insights into the development of insensitive energetic compounds (Joo et al., 2012).

Tautomerism Studies

  • Tautomerism of Benzotriazole Derivatives: Investigations into the tautomerism of benzotriazole 1-oxide and its nitro-derivatives contribute to the understanding of chemical properties and behaviors of these compounds (Boyle & Jones, 1973).

Pharmaceutical Applications

  • Benzimidazole Derivatives for Anti-tubercular and Antimicrobial Activities: Research on benzimidazole acetic acid derivatives and their biological activities, including anti-tubercular and antimicrobial effects, indicates the potential pharmaceutical applications of these compounds (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Properties

IUPAC Name

2-(4-nitrobenzotriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c13-7(14)4-11-5-2-1-3-6(12(15)16)8(5)9-10-11/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXDLXBRNQXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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